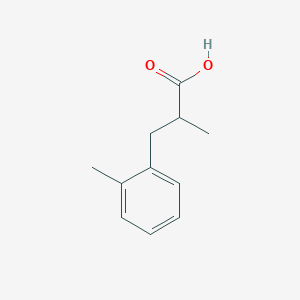

2-Methyl-3-(2-methylphenyl)propanoic acid

Übersicht

Beschreibung

2-Methyl-3-(2-methylphenyl)propanoic acid, also known as 2-Methyl-3-phenylpropionic acid or 2-Methyl-3-phenylpropionic acid, is an organic compound with the molecular formula C9H12O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is a naturally occurring fatty acid found in the human body, and is a major component of the phospholipids that make up cell membranes. It is also found in many foods, such as dairy products, meats, and fish.

Wissenschaftliche Forschungsanwendungen

Enantioseparation and Chromatography

- Enantioseparation of Isomeric Acids: 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, isomers of 2-Methyl-3-(2-methylphenyl)propanoic acid, have been successfully enantioseparated using countercurrent chromatography. This process involved the use of hydroxypropyl-β-cyclodextrin as a chiral selector, achieving high recovery and purity levels (Yang Jin et al., 2020).

Synthesis and Chemical Analysis

- Synthesis of Methyl Esters: Methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, related to this compound, have been synthesized, indicating potential for chemical modifications and applications in various fields (A. Tchapkanov & G. Petrov, 1998).

Pharmacological and Biological Applications

- Bioactive Phenolic Compounds: New phenolic compounds, related structurally to this compound, have been isolated and exhibit modest anti-inflammatory activities. These findings suggest potential pharmacological applications (Xiaolei Ren et al., 2021).

- Anti-inflammatory and Antibacterial Activities: Arylidene-5-(4-methylphenyl)-2(3H)-furanones, derived from 3-(4-methyl-benzoyl)propanoic acid, have shown significant anti-inflammatory and antibacterial activities, indicating potential for therapeutic use (A. Husain et al., 2009).

Material Science and Organic Chemistry

- Synthesis of Functional Compounds: The synthesis of various structurally related compounds to this compound has been explored, with applications in material science and organic chemistry. These include the preparation of carboxylic acid derivatives and studies on their properties (S. Kotteswaran et al., 2016).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that carboxylic acids, such as this compound, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Biochemical Pathways

It is known that carboxylic acids participate in numerous metabolic pathways once converted to their CoA derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRXZKLVDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)